molecular formula C14H13FN2O2S B2442001 N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941983-89-7

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2442001
CAS RN: 941983-89-7
M. Wt: 292.33
InChI Key: UHJKHDYRWWOVIS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as AMT, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

  • The synthesis and biological evaluation of thiazole derivatives, including compounds similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide, have shown significant anticancer activity. These compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, with some showing high selectivity and inducing apoptosis, although not as effectively as the standard drug cisplatin (Evren et al., 2019).

Antimicrobial Agents

  • Novel oxazolidinone analogs, structurally related to the core chemical structure of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide, have been evaluated for their antibacterial activities against a variety of clinically important human pathogens. These studies reveal potent in vitro activities against resistant strains of bacteria, showcasing the potential for new antibiotic development (Zurenko et al., 1996).

Enzyme Inhibition

  • Research on the synthesis and enzyme inhibitory activities of new triazole analogues, which include structural motifs related to N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide, demonstrated potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings support the exploration of these compounds in designing drugs for diseases associated with these enzymes (Virk et al., 2018).

Antioxidant Activity

  • The chemoselective acetylation of N-(2-hydroxyphenyl)acetamide, a compound related in structure to N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide, using immobilized lipase demonstrated potential in the synthesis of intermediates for antimalarial drugs. This study also sheds light on the antioxidant activity of these compounds, suggesting their utility in various therapeutic applications (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-8-13(9(2)18)20-14(16-8)17-12(19)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKHDYRWWOVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenyl)acetamide

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